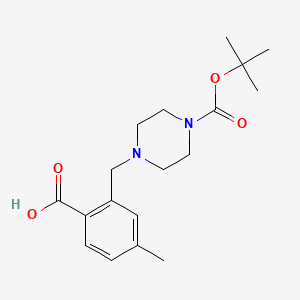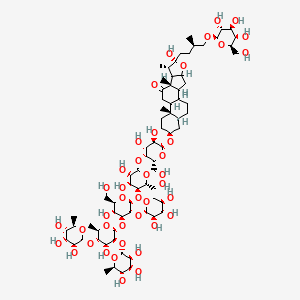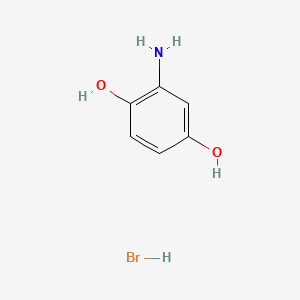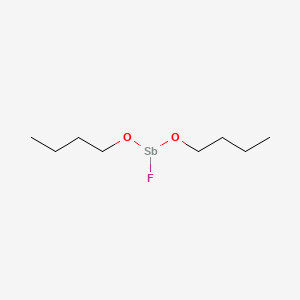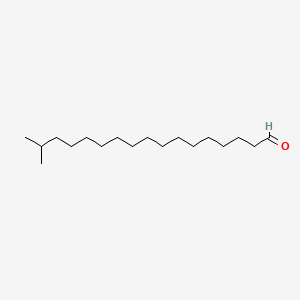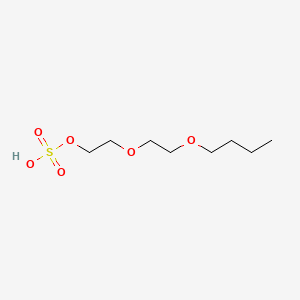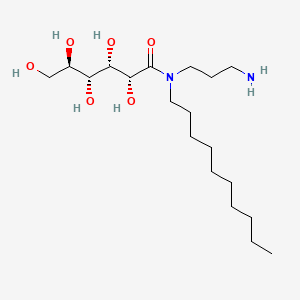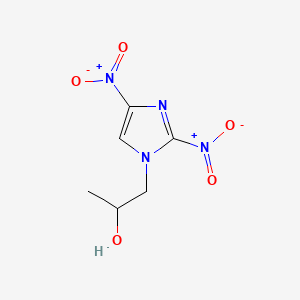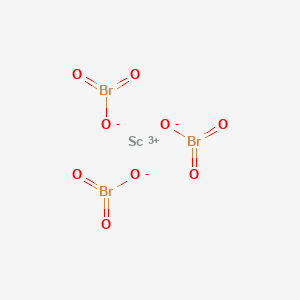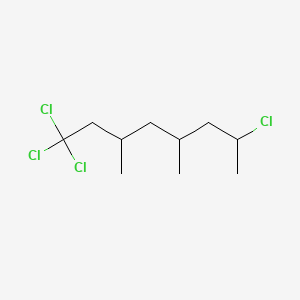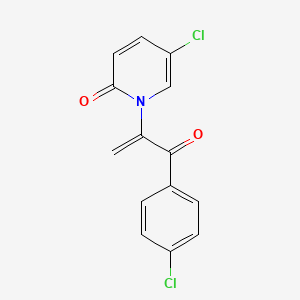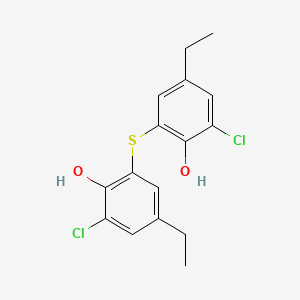
2,2'-Thiobis(6-chloro-4-ethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiobis(6-chloro-4-ethylphenol) is an organic compound with the molecular formula C16H16Cl2O2S and a molecular weight of 343.3 g/mol . This compound is characterized by the presence of two phenolic groups connected by a sulfur atom, with chlorine and ethyl substituents on the aromatic rings . It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-chloro-4-ethylphenol) typically involves the reaction of 6-chloro-4-ethylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform to facilitate the reaction. The mixture is stirred at a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(6-chloro-4-ethylphenol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Thiobis(6-chloro-4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Thiobis(6-chloro-4-ethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Thiobis(6-chloro-4-ethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity . The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Thiobis(4-chlorophenol): Similar structure but lacks the ethyl groups.
2,2’-Thiobis(6-methyl-4-chlorophenol): Similar structure with methyl substituents instead of ethyl.
Uniqueness
2,2’-Thiobis(6-chloro-4-ethylphenol) is unique due to the presence of both chlorine and ethyl substituents, which can influence its reactivity and interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
68658-40-2 |
|---|---|
Formule moléculaire |
C16H16Cl2O2S |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-chloro-6-(3-chloro-5-ethyl-2-hydroxyphenyl)sulfanyl-4-ethylphenol |
InChI |
InChI=1S/C16H16Cl2O2S/c1-3-9-5-11(17)15(19)13(7-9)21-14-8-10(4-2)6-12(18)16(14)20/h5-8,19-20H,3-4H2,1-2H3 |
Clé InChI |
DWORIKGYRYABBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)CC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



